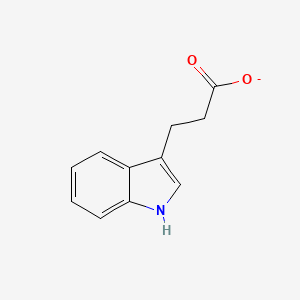![molecular formula C21H21N2O5S- B1230902 6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafcillin sodium salt monohydrate is a semi-synthetic antibiotic belonging to the penicillin class. It is a narrow-spectrum beta-lactam antibiotic that is resistant to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used to treat infections caused by penicillinase-producing staphylococci .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafcillin sodium salt monohydrate is synthesized from nafcillin acid. The preparation involves dissolving nafcillin acid in an organic solvent with a water content of 1.0-3.0wt%. A salt-forming agent is added at room temperature to initiate the salt-forming reaction. After the solution is clarified and decolorized, an appropriate amount of crystal seed is added. The mixture is stirred and heated to 40-50°C under sterile conditions for 2-3 hours. The solution is then cooled, filtered, washed, and dried in a vacuum to obtain nafcillin sodium salt monohydrate .
Industrial Production Methods
The industrial production of nafcillin sodium salt monohydrate follows a similar process to the synthetic route described above. The use of organic solvents with controlled water content allows for the recovery and reuse of the solvent, making the process efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nafcillin sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Nafcillin sodium salt monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used to study penicillin-binding proteins and the mechanisms of beta-lactam antibiotics.
Biology: It is used to investigate the expression of methicillin resistance in Staphylococcus aureus.
Medicine: It is used as a potential therapy for meningitis caused by Staphylococcus aureus.
Industry: It is used in the development of pharmaceutical formulations and quality control testing
Mechanism of Action
Nafcillin sodium salt monohydrate exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process. This inhibition prevents the crosslinking of the nascent peptidoglycan layer, disrupting cell wall synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Nafcillin sodium salt monohydrate is similar to other beta-lactam antibiotics, such as oxacillin and methicillin. it is unique in its resistance to beta-lactamase enzymes produced by certain bacteria. This makes it particularly effective against penicillinase-producing staphylococci .
List of Similar Compounds
- Oxacillin
- Methicillin
- Dicloxacillin
- Flucloxacillin
Nafcillin sodium salt monohydrate stands out due to its specific resistance to beta-lactamase and its effectiveness in treating infections caused by penicillinase-producing staphylococci .
Properties
Molecular Formula |
C21H21N2O5S- |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/p-1/t15-,16+,19-/m1/s1 |
InChI Key |
GPXLMGHLHQJAGZ-JTDSTZFVSA-M |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[(7-Cyano-[1,3]dioxolo[4,5-g]quinolin-6-yl)amino]propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B1230824.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide](/img/structure/B1230828.png)
![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)



![6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)

![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)
